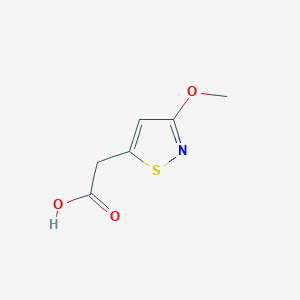

2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid

CAS No.:

Cat. No.: VC17530896

Molecular Formula: C6H7NO3S

Molecular Weight: 173.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7NO3S |

|---|---|

| Molecular Weight | 173.19 g/mol |

| IUPAC Name | 2-(3-methoxy-1,2-thiazol-5-yl)acetic acid |

| Standard InChI | InChI=1S/C6H7NO3S/c1-10-5-2-4(11-7-5)3-6(8)9/h2H,3H2,1H3,(H,8,9) |

| Standard InChI Key | DGOFKABQDQHSQI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NSC(=C1)CC(=O)O |

Introduction

2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid is a compound featuring a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen. This compound is significant in medicinal chemistry and agriculture due to its potential biological activities. The methoxy group and the acetic acid moiety contribute to its chemical properties and reactivity.

Synthesis

The synthesis of 2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid typically involves reactions that introduce the thiazole ring followed by functionalization with acetic acid. Various catalysts and conditions can be used to enhance reaction rates and specificity.

Biological Activities

This compound has demonstrated potential antimicrobial, anticancer, and anti-inflammatory properties. Its mechanism of action often involves interaction with specific enzymes or receptors, potentially inhibiting their activity or altering their function. For instance, it may interact with cyclooxygenase enzymes, leading to anti-inflammatory effects due to its structural similarity to other known inhibitors.

Applications

2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid finds applications across various fields, including medicinal chemistry and agriculture. Its unique combination of functional groups influences its solubility, reactivity, and biological activity, making it a subject of interest for further research.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid. For example:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid | Contains a chlorine substituent | May enhance biological activity compared to its methoxy counterpart |

| 2-(3-Methylthiazol-5-yl)acetic acid | Methyl substitution | Affects solubility and reactivity differently than methoxy groups |

| (2E)-3-(3-methoxy-1,2-thiazol-5-yl)prop-2-enoic acid | Features a propene backbone | May alter its reactivity profile and biological interactions |

These compounds highlight the unique characteristics of 2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid while demonstrating how slight modifications can lead to significant changes in activity and application potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume